

# Technical Support Center: AZD1480

## Neurological Side Effects

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### Compound of Interest

Compound Name: (1R)-AZD-1480

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the neurological side effects observed in studies of AZD1480, a potent JAK1/2 inhibitor. The clinical development of AZD1480 was discontinued due to dose-limiting neurological toxicities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This resource offers troubleshooting guidance and frequently asked questions to aid in understanding these adverse events.

## Data Presentation: Summary of Neurological Adverse Events

The following table summarizes the neurological adverse events (AEs) reported in Phase I clinical trials of AZD1480 in patients with solid tumors and myelofibrosis. It is important to note that a complete breakdown of incidence rates per dose cohort for each specific neurological AE is not publicly available.

Adverse Event	Study Population	Dosing Regimen	Incidence/Details	Grade	Reversibility
Dizziness	Solid Tumors	BID	Among the most common AEs. [2]	Not specified	Generally reversible[2]
Myelofibrosis	QD and BID	Most common neurological AE.[1][3]	Grade 1 noted as treatment-limiting.[1]	Reversible[1]	
Ataxia	Solid Tumors	BID	Among the most common AEs. [2]	Not specified	Generally reversible[2]
Myelofibrosis	Not specified	adverse event (SAE). [1]	Reported as a serious Grade 2[1]	Not specified	
Aphasia	Myelofibrosis	Not specified	Reported as an SAE.[1]	Grade 2[1]	Not specified
Confusional State	Myelofibrosis	Not specified	Reported as an SAE.[1]	Grade 2[1]	Not specified
Dysarthria	Myelofibrosis	Not specified	Reported as an SAE.[1]	Grade 2[1]	Not specified
Anxiety	Solid Tumors	BID	Dose-limiting toxicity (DLT). [2]	Grade 3 (in one case)[2]	Reversible (except for one case of Grade 3)[2]
Memory Loss	Solid Tumors	Not specified	DLT.[2]	Not specified	Generally reversible[2]

Hallucinations	Solid Tumors	BID	DLT.[2]	Not specified	Generally reversible[2]
Behavior Changes	Solid Tumors	Not specified	DLT.[2]	Not specified	Generally reversible[2]
Presyncope	Myelofibrosis	50 mg QD	DLT.[1]	Grade 3[1]	Resolved after temporary hold[1]
General Neuropsychiatric AEs	Solid Tumors	BID	53% of patients in the b.i.d. dosing cohorts reported neuropsychiatric AEs of any grade.[2]	Any grade	Generally reversible[2]

## Experimental Protocols

Detailed experimental protocols for the neurological assessments in the AZD1480 clinical trials are not fully available in the published literature. However, based on standard practices for Phase I oncology trials and the available information, the following methodologies were likely employed.

## Study Design (Phase I)

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of AZD1480, and to determine the maximum tolerated dose (MTD).[1][2]
- Patient Population: Patients with advanced solid malignancies or myelofibrosis.[1][2]
- Dosing: Oral administration of AZD1480 in escalating dose cohorts, with both once-daily (QD) and twice-daily (BID) regimens explored.[1][2]

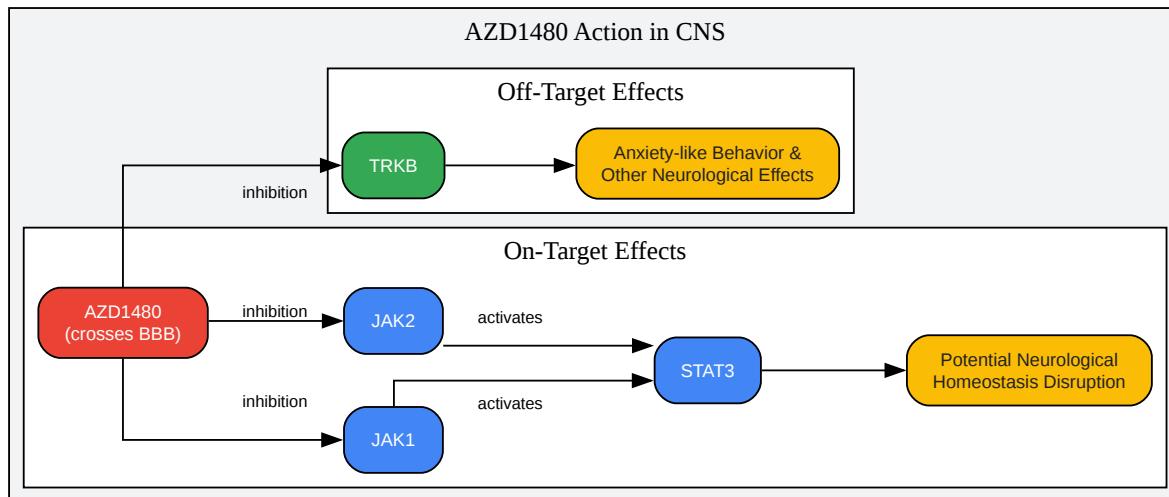
- Safety Monitoring: Continuous monitoring for adverse events (AEs) and serious adverse events (SAEs). Dose-limiting toxicities (DLTs) were identified to establish the MTD.

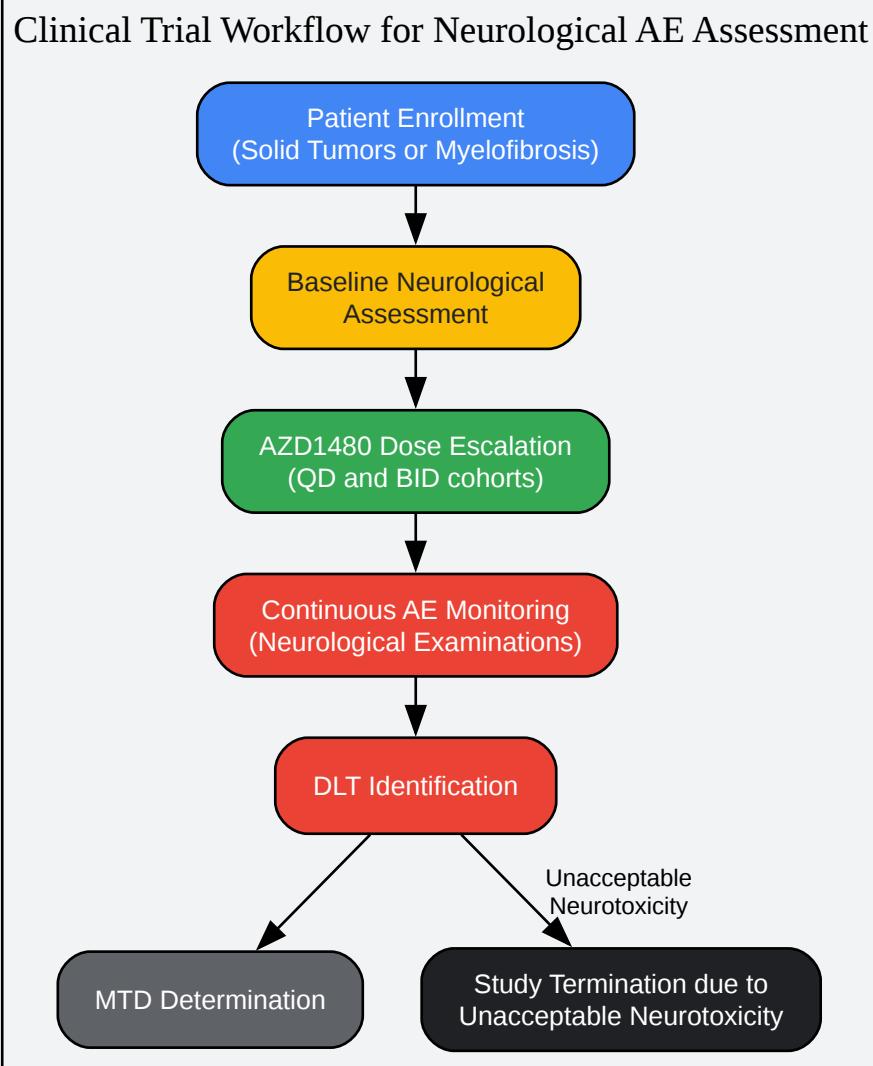
## Neurological Assessment

- Methodology: Neurological assessments were performed throughout the studies.[1] While specific tests are not detailed, standard neurological examinations would have been conducted at baseline and at regular intervals during treatment. These examinations likely included:
  - Mental Status Examination: Assessing level of consciousness, orientation, attention, memory, and mood.
  - Cranial Nerve Examination: Evaluating the function of the twelve cranial nerves.
  - Motor System Examination: Assessing muscle strength, tone, and coordination (including tests for ataxia like finger-to-nose and heel-to-shin).
  - Sensory System Examination: Testing for touch, pain, temperature, and vibration sensation.
  - Reflexes: Testing deep tendon reflexes.
- Adverse Event Grading: The severity of neurological AEs was likely graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

## Mandatory Visualizations

### Signaling Pathways Implicated in AZD1480 Neurotoxicity





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## References

- 1. A Phase I, Open-Label, Multi-Center Study of the JAK2 Inhibitor AZD1480 in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

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